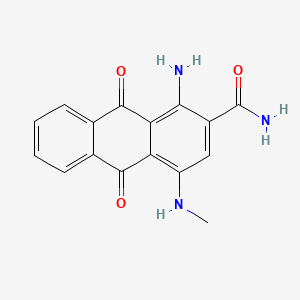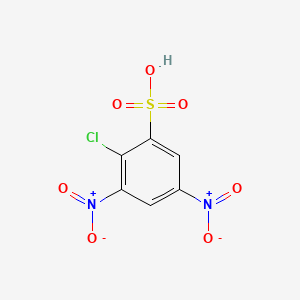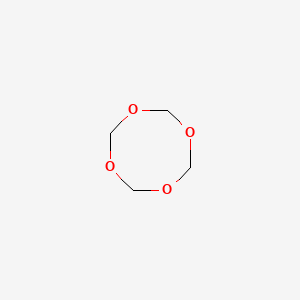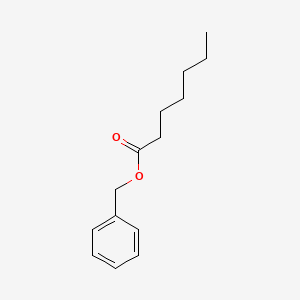
Difluorostyrene
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Difluorostyrene can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with sodium chlorodifluoroacetate in the presence of triphenylphosphine and anhydrous diglyme. The reaction is carried out under nitrogen atmosphere at elevated temperatures (around 160°C) to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Difluorostyrene undergoes various chemical reactions, including:
Addition Reactions: For example, the addition of hydrogen fluoride to this compound in the presence of potassium fluoride and crown ether to form trifluoroethylarenes.
Radical Reactions: this compound can participate in radical reactions, such as the addition of radicals to the double bond or one-electron reduction of the difluoroalkene fragment.
Photoredox Reactions: These reactions involve the use of visible light to catalyze the formation of fluorinated radicals from this compound.
Common Reagents and Conditions:
Hydrogen Fluoride (HF): Used in the addition reactions to form trifluoroethylarenes.
Potassium Fluoride (KF): Acts as a catalyst in the presence of crown ether.
Visible Light Catalysts: Such as 9-phenylacridine, used in photoredox reactions.
Major Products:
Trifluoroethylarenes: Formed from the addition of HF to this compound.
Difluorinated Sulfides: Produced through photoredox reactions involving this compound.
Aplicaciones Científicas De Investigación
Difluorostyrene has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of fluorinated pharmaceuticals due to its ability to enhance the biological activity and stability of drug molecules.
Materials Science: this compound derivatives are employed in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Organic Synthesis: The compound serves as a building block for the synthesis of various organofluorine compounds, which are valuable in both academic and industrial research.
Mecanismo De Acción
The mechanism of action of difluorostyrene primarily involves its ability to participate in radical and photoredox reactionsThese intermediates can then undergo further transformations, leading to the formation of various fluorinated products .
Comparación Con Compuestos Similares
Trifluorostyrene: Contains three fluorine atoms attached to the vinyl group.
Monofluorostyrene: Contains a single fluorine atom attached to the vinyl group.
Chlorodifluorostyrene: Contains both chlorine and fluorine atoms attached to the vinyl group.
Uniqueness of this compound: this compound is unique due to its specific fluorine substitution pattern, which imparts distinct chemical properties compared to its analogs. The presence of two fluorine atoms enhances its reactivity in radical and photoredox reactions, making it a valuable intermediate in the synthesis of complex fluorinated compounds .
Propiedades
IUPAC Name |
2,2-difluoroethenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2/c9-8(10)6-7-4-2-1-3-5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYJMQGTOTVJBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40343140 | |
| Record name | DIFLUOROSTYRENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
405-42-5 | |
| Record name | DIFLUOROSTYRENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![zinc;3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate](/img/structure/B1617668.png)






